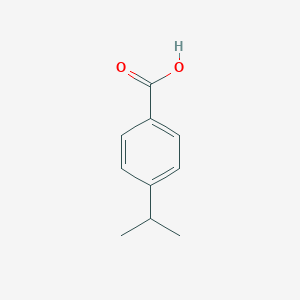![molecular formula C17H24N2O B349303 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol CAS No. 537702-02-6](/img/structure/B349303.png)
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol, also known as JB-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. JB-1 is a benzimidazole derivative that has been synthesized through a multistep process.
Scientific Research Applications
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol has been found to have potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been found to improve cognitive function and memory in animal models, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
Target of Action
The primary target of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is currently unknown. Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit various types of biological activity, including analgesic, antibacterial, anticancer, antifungal, antihiv, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and protein receptors .
Pharmacokinetics
The molecular formula of this compound is c17h24n2o, with an average mass of 272385 Da , which may influence its pharmacokinetic properties.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Advantages and Limitations for Lab Experiments
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that its mechanism of action is still not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol. One area of research could focus on its potential therapeutic applications in neurodegenerative diseases. Another area of research could focus on its effects on metabolic disorders such as diabetes and obesity. In addition, further studies are needed to understand the exact mechanism of action of this compound and to design experiments to study its effects. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol involves a multistep process that starts with the reaction of 2-cyclohexylethylamine with 2-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form 1-(2-cyclohexylethyl)benzimidazole. Finally, this compound is reacted with ethylene oxide to form this compound. The yield of this compound is around 50%, and the purity can be increased through recrystallization.
properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQKWKYSYFTHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Cyclopropyl-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one](/img/structure/B349220.png)
![5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-amine](/img/structure/B349223.png)
![3-benzyl-9-cyclopropyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349224.png)
![2-(benzylamino)-5-methyl-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]quinolin-4(5H)-one](/img/structure/B349226.png)
![3-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B349236.png)
![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)
![3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349241.png)
![6-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349248.png)
![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)
![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)
![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)
![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)
